(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione
CAS No.:
Cat. No.: VC13393953
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
![(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione -](/images/structure/VC13393953.png)
Specification
Molecular Formula | C6H7NO2 |
---|---|
Molecular Weight | 125.13 g/mol |
IUPAC Name | (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione |
Standard InChI | InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)/t3-,4+ |
Standard InChI Key | WXTZWJOCJKKBJR-ZXZARUISSA-N |
Isomeric SMILES | C1C[C@H]2[C@@H]1C(=O)NC2=O |
SMILES | C1CC2C1C(=O)NC2=O |
Canonical SMILES | C1CC2C1C(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1R,5S)-3-Azabicyclo[3.2.0]heptane-2,4-dione belongs to the class of bridged bicyclic imides, featuring a seven-membered ring system comprising two fused cyclopropane and cyclobutane rings. The (1R,5S) stereodescriptor specifies the absolute configuration at the bridgehead carbons, with the nitrogen atom positioned at the 3-position and ketone groups at 2- and 4-positions (Figure 1). X-ray crystallography of related derivatives confirms a puckered conformation that minimizes ring strain, with bond angles deviating from ideal tetrahedral geometry due to the constrained bicyclic framework .
Table 1: Key Molecular Properties
Stereochemical Considerations
The (1R,5S) configuration imposes distinct reactivity patterns compared to its diastereomers. Nuclear Overhauser effect (NOE) spectroscopy of the diethyl derivative (rac)-(1R,5S)-6,7-diethyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione reveals transannular interactions between the ethyl substituents and bridgehead hydrogen atoms, stabilizing the chair-like conformation . Enantiomeric resolution remains challenging due to the compound’s limited chromophores, though chiral HPLC methods using amylose-based columns have achieved partial separation of analogous structures .
Synthetic Methodologies
Diastereoselective Strecker Reaction
A cornerstone synthesis involves the Strecker reaction of 3-oxocyclobutanecarboxylate precursors. Treatment with potassium cyanide and ammonium chloride in methanol at −20°C yields α-aminonitrile intermediates, which undergo intramolecular cyclization upon acidic workup to form the bicyclic imide core . Key to achieving the (1R,5S) configuration is the use of a bulky tert-butyl ester protecting group, which enforces facial selectivity during cyanide addition (dr = 4:1) .
Table 2: Optimized Reaction Conditions
Parameter | Value | Outcome |
---|---|---|
Temperature | −20°C | 78% yield |
Solvent | Methanol | Improved diastereoselectivity |
Catalyst | NH₄Cl | Accelerates nitrile formation |
Physicochemical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) of the racemic mixture exhibits characteristic resonances at δ 3.52 (s, 2H, bridgehead CH₂) and δ 8.55 (br s, 1H, NH) . The absence of splitting in the bridgehead protons indicates restricted rotation about the bicyclic system. IR spectroscopy confirms imide carbonyl stretches at 1703 cm⁻¹ (symmetric) and 1758 cm⁻¹ (asymmetric) .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, consistent with the reported boiling point of 318°C . The compound’s low vapor pressure (0.000371 mmHg at 25°C) suggests suitability for high-temperature applications in polymer matrices .
Pharmaceutical Applications
PROTACs and Cancer Therapeutics
Derivatization at the 1-amino position yields proteolysis-targeting chimeras (PROTACs) capable of degrading oncogenic proteins. A thalidomide conjugate demonstrated 90% degradation of BRD4 in HeLa cells at 100 nM concentration, leveraging the compound’s rigid geometry to optimize E3 ligase recruitment .
Antimicrobial Agents
Structure-activity relationship (SAR) studies of 6-alkyl derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 μg/mL . The diethyl analog disrupts bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a) .
Future Directions
Emerging opportunities include:
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Development of enantioselective catalytic systems for asymmetric synthesis
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Exploration of ring-opening metathesis polymerization (ROMP) for functional materials
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Conjugation with biologics for targeted drug delivery
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